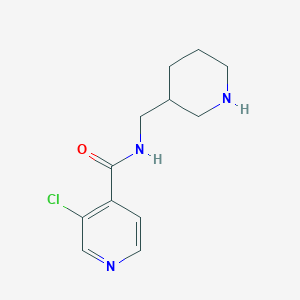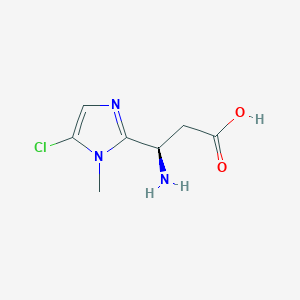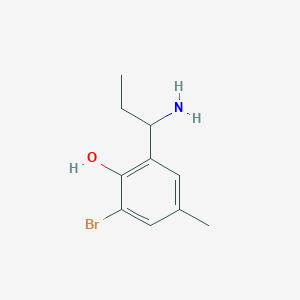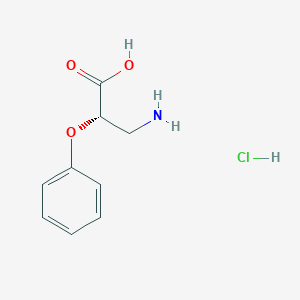
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide is a chemical compound with the molecular formula C12H16ClN3O. It is a derivative of isonicotinamide, featuring a piperidine ring substituted at the nitrogen atom with a 3-chloromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide typically involves the reaction of isonicotinic acid with piperidine and subsequent chlorination. One common method includes:
Formation of Isonicotinamide: Isonicotinic acid is first converted to isonicotinamide through an amide formation reaction.
Piperidine Substitution: The isonicotinamide is then reacted with piperidine in the presence of a suitable base to form N-(piperidin-3-ylmethyl)isonicotinamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorinated compound to its corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-3-ylmethyl)isonicotinamide: Lacks the chlorine atom, which may result in different reactivity and biological activity.
3-Chloroisonicotinamide: Lacks the piperidine ring, which can affect its overall properties and applications.
N-(piperidin-3-ylmethyl)nicotinamide: Similar structure but with a different position of the nitrogen atom in the ring, leading to different chemical and biological properties.
Uniqueness
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide is unique due to the presence of both the piperidine ring and the chlorine atom, which confer specific reactivity and potential biological activities that are not observed in its analogs .
Properties
Molecular Formula |
C12H16ClN3O |
|---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H16ClN3O/c13-11-8-15-5-3-10(11)12(17)16-7-9-2-1-4-14-6-9/h3,5,8-9,14H,1-2,4,6-7H2,(H,16,17) |
InChI Key |
DYPRVMNQHJPTMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CNC(=O)C2=C(C=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine](/img/structure/B15274314.png)



![7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15274338.png)



amine](/img/structure/B15274363.png)





